2-Chloro-5-nitropyrimidine
Overview
Description
2-Chloro-5-nitropyrimidine is an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It has a molecular formula of C4H2ClN3O2 .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 158.543 .Chemical Reactions Analysis
The reactions between 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives were kinetically evaluated . The data showed an unusual split on the Brønsted type-plot, opening a controversial discussion based on reactivities and possible reaction pathways .Physical and Chemical Properties Analysis
This compound is a light yellow solid . It has a melting point of 105-110 °C and is stored at -20°C .Safety and Hazards
2-Chloro-5-nitropyrimidine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-nitropyrimidine are primary and secondary alicyclic amines . These amines play a crucial role in various biochemical reactions, including nucleophilic aromatic substitution (SNAr) reactions .
Mode of Action
This compound interacts with its targets through SNAr reactions . The compound forms a Meisenheimer complex, which is stable and significant in the reaction pathways . The kinetic data obtained from these reactions have led to discussions on whether the pathway is non-catalyzed, concerted, or stepwise .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SNAr reaction pathway . This pathway involves the addition-elimination process in activated aromatic substrates containing strong electron-withdrawing groups and a good leaving group . The compound’s interaction with alicyclic amines influences the rate-determining step (RDS) on the reaction mechanism .
Result of Action
The result of the action of this compound is the formation of a Meisenheimer complex in a SNAr reaction . This complex is stable and plays a significant role in determining the reaction pathways . The formation of this complex leads to changes in the chemical structure and properties of the involved amines .
Action Environment
The action of this compound is influenced by the environmental conditions, particularly the solvent used in the reactions . Studies have shown that the reactions have been investigated systematically in water, conventional organic solvents (COS), ionic liquids (ILs), and mixtures of them . These solvents can significantly affect the reaction mechanism and the stability of the Meisenheimer complex .
Biochemical Analysis
Biochemical Properties
It is known that 2-Chloro-5-nitropyrimidine can participate in nucleophilic aromatic substitution (SNAr) reactions . These reactions involve the interaction of this compound with amines, which are biomolecules that contain nitrogen . The nature of these interactions is determined by the properties of the amines and the conditions under which the reactions occur .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in SNAr reactions . In these reactions, this compound acts as an electrophile, or electron-deficient species, that reacts with amines, which act as nucleophiles, or electron-rich species . The outcome of these reactions is influenced by factors such as the electron density at the nitrogen atom of the amine and the electrophilicity of this compound .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound that can be stored at temperatures below 0°C .
Properties
IUPAC Name |
2-chloro-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCBNMYNAHUDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145695 | |
Record name | 2-Chloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10320-42-0 | |
Record name | 2-Chloro-5-nitropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10320-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010320420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10320-42-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-5-nitropyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN2GZ55G8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-5-nitropyrimidine a useful building block in organic synthesis?
A1: this compound is a versatile molecule due to the presence of the chlorine atom at the 2-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles at this position. [, , ] This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the nitro group, which activates the pyrimidine ring towards nucleophilic attack. [, , ] This makes it a valuable precursor for synthesizing more complex molecules, including biologically active compounds. []
Q2: How do intramolecular hydrogen bonds influence the SNAr reactions of this compound?
A2: Research has shown that intramolecular hydrogen bonding can significantly enhance the rate of SNAr reactions involving this compound. [] For instance, when reacting with benzohydrazide derivatives, the formation of an intramolecular hydrogen bond within the nucleophile leads to a dual activation effect. It enhances both the electrophilicity of the pyrimidine ring and the nucleophilicity of the attacking nitrogen atom, effectively lowering the activation energy barrier of the reaction. []
Q3: Are there any spectroscopic data available for this compound?
A4: Yes, electron spin resonance (ESR) spectroscopy has been utilized to study the anion radical of this compound. [] The study revealed that upon reduction, ionization of the chlorine atom occurs, leading to the formation of the 5-nitropyrimidine anion radical. [] This information provides insights into the electronic structure and reactivity of the molecule.
Q4: How does the structure of this compound relate to its function?
A5: The presence of the nitro group at the 5-position of the pyrimidine ring plays a crucial role in dictating the reactivity of this compound. [, , ] Its electron-withdrawing nature enhances the electrophilicity of the 2-position, making it more susceptible to nucleophilic attack. [, , ] Additionally, the planar structure of the molecule, stabilized by C–H⋯O hydrogen bonds and Cl⋯O halogen bonds, [] further contributes to its reactivity by facilitating interactions with other molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.